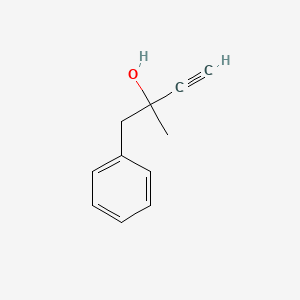

2-Methyl-1-phenylbut-3-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIHLXPPVKYYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Tertiary Propargylic Alcohol Chemistry

Tertiary propargylic alcohols are a class of organic molecules that serve as valuable and versatile building blocks in synthesis. chemrxiv.orgresearchgate.net They are defined by the presence of a hydroxyl group on a carbon atom that is adjacent to a carbon-carbon triple bond. The significance of 2-Methyl-1-phenylbut-3-yn-2-ol within this class stems from its unique combination of structural features.

The molecule contains two key functional groups: the tertiary alcohol and the terminal alkyne. This bifunctionality allows it to undergo a wide range of chemical reactions. researchgate.net The triple bond gives the molecule a rigid structure and a region of high electron density, making it susceptible to electrophilic additions and reactions with metal catalysts. Gold catalysts, for example, are known to activate alkynes for nucleophilic attack. ucl.ac.uk

Furthermore, the tertiary nature of the alcohol group presents steric hindrance, which can be a challenge in synthesis but also offers opportunities for creating complex, sterically congested molecules, such as those with quaternary carbon centers. chemrxiv.orgresearchgate.net The presence of the phenyl group at the C1 position influences the molecule's electronic properties and steric bulk, distinguishing its reactivity from alkyl-substituted or other aryl-substituted propargylic alcohols. Tertiary propargylic alcohols are recognized as challenging substrates for asymmetric synthesis, which makes the development of selective reactions for these compounds an active area of research. researchgate.netrsc.org

Role As a Versatile Synthetic Intermediate in Organic Synthesis

Direct Synthesis Routes

Direct synthesis routes offer the most straightforward methods for constructing the carbon skeleton of this compound and related compounds. These typically involve the formation of a carbon-carbon bond between an alkyne and a carbonyl compound.

The Favorskii reaction is a classic and powerful method for the synthesis of propargylic alcohols. researchgate.net It involves the nucleophilic addition of an acetylide anion to a ketone or aldehyde. In the context of this compound, this would typically involve the reaction of a phenylacetylide with acetone (B3395972). The reaction is usually carried out in the presence of a strong base, which deprotonates the terminal alkyne to form the reactive acetylide.

Modern variations of this reaction utilize superbasic systems, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), which can facilitate the reaction under milder conditions, often at atmospheric pressure and low temperatures. researchgate.netresearchgate.net For instance, the reaction of various alkyl aryl ketones with acetylene (B1199291) in a KOH-EtOH-H₂O-DMSO system at 10–15°C has been shown to produce tertiary propargyl alcohols in high yields. researchgate.net A similar strategy could be employed for the synthesis of this compound.

An analogous synthesis, producing 3-Methyl-1-phenylpent-1-yn-3-ol, was achieved by reacting phenylacetylene (B144264) with methyl ethyl ketone in the presence of a base, yielding 72.1% of the desired product. This demonstrates the applicability of the Favorskii-type reaction for creating tertiary alcohols with a phenyl-alkyne motif.

Table 1: Examples of Favorskii-Type Reactions for Tertiary Propargylic Alcohols

| Reactants | Base/Solvent System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene + Methyl Ethyl Ketone | CsF/Alkali in DMSO | 3-Methyl-1-phenylpent-1-yn-3-ol | 72.1% | |

| Alkyl Aryl Ketones + Acetylene | KOH-EtOH-H₂O-DMSO | Tertiary Propargyl Alcohols | Up to 91% | researchgate.net |

Catalytic methods provide an alternative and often more efficient route to propargylic alcohols. These approaches can involve various metal catalysts that facilitate the coupling of alkynes and carbonyl compounds. For example, the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol, an isomer of the target compound, is achieved through the catalytic reaction of phenylacetylene and acetone using potassium hydroxide as the catalyst, resulting in an 81.4% yield under optimized conditions.

Another prominent catalytic method is the Sonogashira coupling, which typically couples a terminal alkyne with an aryl or vinyl halide. A variation of this can be used to synthesize analogs. For instance, the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol was accomplished by reacting 2-methyl-3-butyn-2-ol (B105114) with iodobenzene. This reaction employed a dual catalyst system of palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) as the base.

Table 2: Catalytic Synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol

| Reactants | Catalyst System | Solvent/Base | Product | Reference |

|---|---|---|---|---|

| 2-methyl-3-butyn-2-ol + Iodobenzene | PdCl₂(PPh₃)₂ / CuI | THF / Triethylamine | 2-Methyl-4-phenylbut-3-yn-2-ol | |

| Phenylacetylene + Acetone | KOH | THF | 2-Methyl-4-phenylbut-3-yn-2-ol |

Functional Group Interconversions Leading to this compound

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. thieme-connect.de Propargylic alcohols like this compound can be synthesized from other molecules through such transformations, or they can serve as precursors for other functionalized compounds.

The hydroxyl group of a propargylic alcohol can be converted into other functional groups. For example, 2-methyl-4-phenyl-3-butyn-2-ol can be acetylated to form 2-methyl-4-phenylbut-3-yn-2-yl acetate (B1210297) using acetic anhydride (B1165640) (Ac₂O) and pyridine (B92270) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Conversely, one could envision the hydrolysis of a corresponding ester to yield the target alcohol.

Propargylic alcohols can also undergo rearrangement reactions. The Meyer-Schuster rearrangement transforms propargyl alcohols into α,β-unsaturated carbonyl compounds. researchgate.netrsc.org For example, protic pyrazole (B372694) ruthenium(II) complexes have been shown to catalyze the isomerization of 1,1-dimethyl-3-phenylprop-2-yn-1-ol into 3-methyl-1-phenylbut-2-en-1-one. researchgate.net While this reaction leads away from the alcohol, understanding such rearrangements is crucial for planning synthetic routes to avoid undesired byproducts.

Furthermore, reactions involving the alkyne moiety can be considered. While reductions would lead to allylic or saturated alcohols, other transformations can be more complex. For example, the ICl-mediated reaction of (4-methoxybut-1-yn-1-yl)benzene, a related homopropargyl ether, results in an unexpected functional group interconversion to form 4-chloro-2-iodo-1-phenylbutan-1-one, rather than the expected cyclized furan (B31954) product. cuny.edu This highlights the novel transformations that alkyne-containing molecules can undergo.

Stereoselective Synthesis Methodologies for Chiral Analogs

The synthesis of enantiomerically pure chiral compounds is of great importance, particularly in medicinal chemistry and materials science. Tertiary alcohols, due to their steric hindrance, present a challenge for asymmetric synthesis. researchgate.net Stereoselective methods for producing chiral analogs of this compound often rely on kinetic resolution.

Enzymatic kinetic resolution is a powerful tool for separating enantiomers of racemic alcohols. thieme-connect.de Lipases are commonly used for this purpose. For instance, Lipase (B570770) A from Candida antarctica (CalA) has been utilized in the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols. researchgate.net This enzyme catalyzes the enantioselective transesterification of racemic tertiary alcohols. researchgate.net A model reaction involving the transacylation of 2-phenylbut-3-yn-2-ol, a structurally similar tertiary alcohol, with vinyl butyrate (B1204436) catalyzed by CalA demonstrates the potential of this approach for generating chiral propargylic alcohols. researchgate.net

Table 3: Example of Enzymatic Resolution for a Related Tertiary Alcohol

| Substrate | Biocatalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| (rac)-2-phenylbut-3-yn-2-ol | Candida antarctica Lipase A (CalA) | Transacylation | Enantioselective acylation for kinetic resolution | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1 Phenylbut 3 Yn 2 Ol

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond of the ethynyl (B1212043) group is a region of high electron density, making it susceptible to a variety of reactions that aim to break the pi bonds.

Addition Reactions

The most common addition reaction involving the alkyne moiety is hydrogenation. The selective reduction of the alkyne in propargyl alcohols is a critical transformation in fine chemical synthesis. For analogous compounds like 2-methyl-3-butyn-2-ol (B105114) (MBY), this reaction is extensively studied to produce 2-methyl-3-buten-2-ol (B93329) (MBE), a key intermediate for vitamins A and E. mdpi.com

The hydrogenation can proceed in two stages: first to the corresponding alkene (2-Methyl-1-phenylbut-3-en-1-ol) and then further to the alkane (2-Methyl-1-phenylbutan-2-ol). Achieving high selectivity for the intermediate alkene is often the primary goal. This is typically accomplished using specialized catalysts that are "poisoned" to prevent over-reduction.

Palladium-based catalysts are highly effective for this transformation. For instance, studies on the selective hydrogenation of MBY have shown high selectivity towards the alkene product using catalysts like Pd/ZnO and Pd/γ-Al2O3. mdpi.comrsc.org The performance, particularly selectivity, is influenced by the catalyst support, reaction temperature, and pressure.

| Catalyst | Support | Key Feature | Selectivity to Alkene |

|---|---|---|---|

| Palladium | Zinc Oxide (ZnO) | Demonstrates higher selectivity and activity compared to commercial Lindlar catalysts under certain conditions. rsc.org | High |

| Palladium | γ-Alumina (γ-Al2O3) | High-temperature reduction can form Pd-Al species that improve selectivity. mdpi.com | Up to 97% mdpi.com |

| Lindlar Catalyst (Pd/CaCO3/Pb) | Calcium Carbonate | A traditional catalyst used to prevent complete hydrogenation to the alkane. mdpi.com | Good |

Cycloaddition Reactions (e.g., Click Chemistry Applications)

The terminal alkyne functionality of 2-Methyl-1-phenylbut-3-yn-2-ol makes it a suitable substrate for various cycloaddition reactions. Among the most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the coupling of the terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. This methodology is widely valued for its high efficiency, mild reaction conditions, and broad functional group tolerance. The reliability of the CuAAC reaction allows for the straightforward conjugation of the this compound scaffold to other molecules, polymers, or biomolecules that have been functionalized with an azide group.

Palladium/Norbornene Cooperative Catalysis

Palladium/Norbornene cooperative catalysis, also known as the Catellani reaction, is a powerful synthetic strategy that allows for the simultaneous functionalization of both the ipso and ortho positions of aryl halides. This methodology merges cross-coupling with C-H bond activation. While this catalytic system is highly versatile for constructing polyfunctionalized aromatic compounds, a specific application involving this compound as a substrate is not extensively documented in a review of the available chemical literature.

Stereoselective 1,3-Enyne Construction

This compound serves as a key reactant in the stereoselective synthesis of unsymmetrical, trisubstituted 1,3-enynes. These structural motifs are important building blocks in organic synthesis and are present in various natural products.

A notable method involves a palladium-catalyzed reaction between an o-vinyl bromobenzene (B47551) and a propargylic alcohol like 2-methyl-4-phenylbut-3-yn-2-ol (B159067). dicp.ac.cnbohrium.com The reaction mechanism is proposed to proceed via an aryl to vinyl 1,4-palladium migration, which ultimately leads to the formation of the C-C bond between the alkyne and the vinyl group with high regio- and stereoselectivity. dicp.ac.cn This process tolerates a wide range of functional groups on the phenyl ring of the propargylic alcohol, including both electron-donating and electron-withdrawing substituents. dicp.ac.cn

| Propargylic Alcohol Substrate | Yield of 1,3-Enyne Product |

|---|---|

| 2-methyl-4-(p-tolyl)but-3-yn-2-ol | 86% |

| 2-methyl-4-(4-methoxyphenyl)but-3-yn-2-ol | 81% |

| 2-methyl-4-(4-fluorophenyl)but-3-yn-2-ol | 85% |

| 2-methyl-4-(4-chlorophenyl)but-3-yn-2-ol | 62% |

| 2-methyl-4-(2-methylphenyl)but-3-yn-2-ol | 92% |

| 2-methyl-4-(naphthalen-2-yl)but-3-yn-2-ol | 80% |

| 2-methyl-4-(thiophen-2-yl)but-3-yn-2-ol | 88% |

Reactions of the Tertiary Alcohol Functional Group

The tertiary alcohol in this compound is resistant to oxidation due to the absence of a hydrogen atom on the carbinol carbon. However, its hydroxyl group can participate in substitution reactions, particularly under acidic conditions.

Nucleophilic Substitution Reactions

The tertiary alcohol can undergo nucleophilic substitution, typically proceeding through an SN1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by an acid, which converts it into a good leaving group (water). The departure of the water molecule generates a relatively stable tertiary carbocation. This carbocation is resonance-stabilized by the adjacent phenyl group, further facilitating its formation. This electrophilic intermediate can then be attacked by a nucleophile to form the substitution product.

A classic and highly relevant reaction for tertiary propargyl alcohols is the Meyer-Schuster rearrangement . This acid-catalyzed reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.org The mechanism involves the protonation of the alcohol, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. wikipedia.org This allene then undergoes keto-enol tautomerism to yield the final, more stable α,β-unsaturated carbonyl compound. wikipedia.org In the case of this compound, this rearrangement would lead to the formation of an α,β-unsaturated ketone.

Oxidation Reactions to Ketones or Carboxylic Acids

The oxidation of this compound presents a unique challenge due to its structure as a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon, making direct conversion to a ketone at that position impossible without carbon-carbon bond cleavage. However, the presence of the alkyne moiety allows for alternative oxidative pathways.

One significant reaction is an oxidative rearrangement that leads to the formation of a carboxylic acid. When treated with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), tertiary propargylic alcohols can undergo rearrangement to generate tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com The proposed mechanism involves the epoxidation of the alkyne to form a highly unstable oxirene (B85696) intermediate. This is followed by a 1,2-aryl shift, where the phenyl group migrates, ultimately leading to the enoic acid product. thieme-connect.com

While direct oxidation to a simple ketone is not feasible, conversion to an α,β-unsaturated alkynone (a ketone conjugated with the alkyne) is possible through oxidation of the alcohol functionality, though this is more typical for primary and secondary propargylic alcohols. organic-chemistry.org For a tertiary alcohol like this compound, such a transformation would necessitate rearrangement or bond cleavage. Electrochemical oxidation methods have also been developed for sensitive propargylic benzylic alcohols, offering a greener alternative to traditional heavy-metal oxidants and providing a pathway to the corresponding ketones. osti.gov

| Reaction Type | Reagent(s) | Product Type | Mechanistic Feature |

| Oxidative Rearrangement | m-CPBA | Carboxylic Acid | Oxirene intermediate, 1,2-aryl shift thieme-connect.com |

| Electrochemical Oxidation | N-hydroxytetrafluorophthalimide (TFNHPI) mediator | Ketone (via rearrangement) | Electron transfer-mediated process osti.gov |

| Aerobic Oxidation | Fe(NO₃)₃·9H₂O / TEMPO / NaCl | α,β-Unsaturated Alkynone (from primary/secondary analogs) | Catalytic cycle with O₂ as terminal oxidant organic-chemistry.org |

Reduction Reactions of the Triple Bond

The triple bond in this compound is susceptible to reduction, primarily through catalytic hydrogenation. A key objective in such reactions is often selectivity, specifically the partial reduction of the alkyne to an alkene (a double bond) without further reduction to an alkane (a single bond).

Catalytic hydrogenation using palladium-based catalysts is a common method. For instance, the hydrogenation of the closely related compound 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst has been studied, demonstrating selective conversion to 2-methyl-3-buten-2-ol. Another effective system involves a Pd/γ-Al₂O₃ catalyst for the continuous-flow semi-hydrogenation of 2-methyl-3-butyn-2-ol, which is an important industrial process.

An alternative to hydrogenation is the use of silanes as reducing agents, catalyzed by transition metals like ruthenium. The ruthenium-catalyzed propargylic reduction of various propargylic alcohols, including those with phenyl substituents, has been demonstrated. lookchem.com Research has shown that the electronic nature of the phenyl group substituent influences the reaction's efficiency. Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring increase the yield of the reduced product, whereas electron-withdrawing groups (e.g., chloro, trifluoromethyl) diminish the yield. lookchem.com This suggests the involvement of a propargylic cation intermediate that is stabilized by electron-donating groups. lookchem.com

| Catalyst System | Reducing Agent | Product | Key Finding |

| Pd/ZnO | H₂ | 2-Methyl-1-phenylbut-3-en-1-ol | Selective semi-hydrogenation of the alkyne. |

| Ruthenium Complex | Triethylsilane (Et₃SiH) | 1-phenyl-2-methylbut-3-yne | Propargylic reduction. Yield is enhanced by electron-donating groups on the phenyl ring. lookchem.com |

Transacylation Reactions

Transacylation (or transesterification) is a reaction that transfers an acyl group from an ester to an alcohol. For sterically hindered tertiary alcohols like this compound, this transformation can be challenging. Enzymatic catalysis offers a mild and often highly selective method to achieve this.

The enzymatic acylation of the analogous compound, 2-phenylbut-3-yn-2-ol, has been successfully demonstrated using lipase (B570770) A from Candida antarctica (CalA). In a model reaction, vinyl butyrate (B1204436) served as the acyl donor in an isooctane (B107328) solvent. The enzyme catalyzes the transfer of the butyryl group to the tertiary alcohol, yielding the corresponding ester. This biocatalytic approach is particularly valuable for achieving kinetic resolution of racemic tertiary alcohols.

Phenyl Group Directed Reactivity and Aromatic Influences

The phenyl group in this compound exerts significant electronic and steric influence on the molecule's reactivity, particularly in reactions that involve the formation of cationic intermediates.

Influence on Stability in Cross-Coupling Reactions

In cross-coupling reactions, the hydroxyl group of a propargylic alcohol can be substituted by various nucleophiles. The phenyl group plays a crucial role in facilitating these reactions by stabilizing reactive intermediates. Propargylic substitution reactions often proceed through cationic intermediates with charge density at the propargylic position. The adjacent phenyl group can stabilize this positive charge through resonance, making the hydroxyl group a better effective leaving group under catalytic conditions.

In a transition-metal-free cross-coupling of tertiary propargylic alcohols with hetero-areneboronic acids, it was found that the electronic properties of substituents on the γ-aryl group had a minimal effect on reaction outcomes for both electron-donating and electron-withdrawing groups. chemrxiv.org However, steric hindrance from an ortho-substituted phenyl group led to lower product yields. chemrxiv.org This indicates that while the phenyl group's presence is key for reactivity, its substitution pattern can modulate the reaction's efficiency. DFT studies on ruthenium-catalyzed propargylic substitutions have further revealed that substituents at the propargylic position have a pronounced effect on the enantioselectivity of the reaction. nih.govacs.org

Prins Cyclization Pathways

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.org For this compound, the alkyne can act as the π-nucleophile. The reaction is initiated by the activation of an aldehyde with a Lewis acid, which is then attacked by the alkyne's triple bond.

This cyclization forms a vinyl cation intermediate. The phenyl group is critically important in this pathway as it can effectively stabilize the adjacent positive charge through resonance. This stabilization directs the regioselectivity of the reaction. The nature of the aromatic ring has been shown to be crucial in Prins-type cyclizations of related aryl-substituted alcohols. nih.gov Electron-rich aromatic rings can sometimes promote competing side reactions, such as oxonia-Cope rearrangements, which can affect the yield and stereochemical outcome of the desired cyclization product. nih.gov

Mechanistic Investigations of Reaction Pathways

The diverse reactivity of this compound is underpinned by several key mechanistic pathways, many of which involve the formation of stabilized cationic intermediates. The phenyl group is central to the viability of these pathways.

Pathways Involving Cationic Intermediates : Many reactions, including Prins cyclizations, propargylic substitutions, and certain reduction mechanisms, proceed through intermediates with significant positive charge character at the carbon atom bearing the phenyl group. The phenyl ring stabilizes these propargylic/vinyl cations via π-conjugation, lowering the activation energy for their formation and influencing the reaction's regiochemical outcome. For example, in the ruthenium-catalyzed reduction with silanes, the enhanced reaction rate with electron-donating substituents on the phenyl ring provides strong evidence for a cationic intermediate. lookchem.com

Rearrangement Pathways : In oxidative reactions with peroxy acids, the mechanism involves a significant structural reorganization. The proposed 1,2-aryl shift, where the phenyl group migrates from the carbinol carbon to an adjacent carbon of the former alkyne, is a key step that follows the formation of an oxirene intermediate. thieme-connect.com This migration is a testament to the phenyl group's ability to participate in and direct complex reaction cascades.

Metal-Catalyzed Pathways : In cross-coupling and substitution reactions, the mechanism is often dictated by the catalytic cycle of the transition metal used. For instance, some ruthenium-catalyzed substitutions are proposed to proceed via a ruthenium-allenylidene complex. nih.gov The propargylic alcohol reacts with the metal center to form this intermediate, which is then attacked by a nucleophile. The phenyl group can influence the stability and reactivity of these organometallic intermediates.

C(sp3)-H Activation and Addition Mechanisms

While direct C(sp3)-H activation on this compound itself is not extensively documented, its role as a reactive partner in transition metal-catalyzed C-H activation/functionalization reactions is a significant area of study. In these processes, the propargylic alcohol unit typically acts as a three-carbon synthon following the C-H activation of a separate substrate. Rhodium(III)-catalyzed reactions are particularly prominent in this context. kaust.edu.sachemrxiv.org

The general mechanism for such a transformation, for instance in the reaction between a benzamide (B126) and a propargylic alcohol, commences with the C-H activation of the benzamide substrate, directed by a coordinating group on the amide. acs.org This forms a rhodacyclic intermediate. The propargylic alcohol then coordinates to the rhodium center. Subsequently, migratory insertion of the alkyne into the Rh-C bond occurs. This is followed by a series of steps including protonolysis, tautomerization, and reductive elimination, which ultimately cleave the C-C triple bond and incorporate a portion of the alcohol into a new heterocyclic structure, such as an isoindolinone bearing a quaternary carbon. acs.orgamericanelements.com In these sequences, the propargylic alcohol does not undergo C-H activation itself but is a crucial component that adds to the activated substrate. acs.org

These cascade reactions are highly valuable for creating diverse molecular frameworks from simple precursors. kaust.edu.sachemrxiv.org The specific role of the hydroxyl group and the choice of metal catalyst and additives are critical for controlling the reaction pathway and achieving the desired regioselectivity. kaust.edu.sa

Table 1: Representative Rh(III)-Catalyzed C-H Activation and Annulation with Propargylic Alcohols

| Reactants | Catalyst System | Key Mechanistic Steps | Product Type | Reference |

| Benzamide, Propargylic Alcohol | [RhCp*Cl2]2, CsOAc | C-H Activation, Alkyne Insertion, Cyclization, C-C Cleavage | Isoindolinone | acs.org |

| Acetanilide, Propargylic Alcohol | [Rh(III) catalyst] | C-H Functionalization, Heteroannulation, Cascade Cyclization | γ−carbolines, Indole derivatives | kaust.edu.sa |

Gold-Catalyzed Intramolecular Cyclization Mechanisms

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate carbon-carbon multiple bonds due to their soft Lewis acidic nature. acs.org Propargylic alcohols like this compound are excellent substrates for gold-catalyzed intramolecular cyclizations. The general mechanism begins with the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and renders it susceptible to nucleophilic attack. nih.gov

In the case of an intramolecular reaction, the tethered hydroxyl group of the propargylic alcohol acts as the nucleophile. The mode of cyclization can vary, leading to different heterocyclic products. For instance, a 5-exo-dig cyclization is a common pathway that leads to the formation of five-membered rings, such as substituted furans. rsc.org

A proposed mechanistic pathway involves the formation of an allene oxide intermediate. acs.org In this scenario, the initial gold-alkyne complex undergoes a rearrangement where the hydroxyl group participates, leading to the transient formation of an allene oxide. This highly reactive intermediate is then intramolecularly trapped by a nucleophile (or undergoes further rearrangement) to yield the final product. acs.org Another possibility is the Meyer-Schuster rearrangement mechanism, where the gold-activated alcohol rearranges to an α,β-unsaturated ketone. dntb.gov.ua The specific outcome of the reaction is often influenced by the substrate's substitution pattern, the catalyst system (ligands on gold), and the reaction conditions. rsc.orgkyoto-u.ac.jp

Table 2: Possible Pathways in Gold-Catalyzed Reactions of Propargylic Alcohols

| Pathway | Key Intermediate | Description | Typical Product | Reference |

| Intramolecular Hydroalkoxylation | Gold-alkyne π-complex | The hydroxyl group attacks the gold-activated alkyne. | Dihydrofurans, Furans | njtech.edu.cn |

| Meyer-Schuster Rearrangement | Vinylgold species | 1,3-hydroxyl shift to form an enone. | α,β-Unsaturated Ketones | dntb.gov.ua |

| Allene Oxide Formation | Allene oxide | Neighboring group participation of the hydroxyl group. | Heterocycles (e.g., Pyrroles) | acs.org |

| Cascade Cyclization | β-aryl gold-carbene | Gold-promoted diazo-yne cyclization followed by cycloaddition. | Polycarbocyclic frameworks | scispace.com |

Halonium-Promoted 1,2-Sulfur Migration

While this reaction does not directly involve this compound, it proceeds from its corresponding thioether derivative, such as (2-methyl-4-phenylbut-3-yn-2-yl)(aryl)sulfane. This transformation highlights the reactivity of the propargylic system upon modification of the hydroxyl group. The reaction is typically promoted by an electrophilic halogen source, such as N-iodosuccinimide (NIS).

The proposed mechanism commences with the activation of the alkyne by the iodonium (B1229267) ion (I+), forming a cyclic iodonium intermediate. This is followed by a 1,2-migration of the adjacent sulfur atom, which attacks the more substituted carbon of the original alkyne. This key step likely proceeds through a bridged thiiranium-like transition state. elsevierpure.com The resulting intermediate is a vinyl sulfide (B99878) cation, which can then undergo further reaction.

In the presence of an appropriately positioned aryl group, a subsequent intramolecular cyclization (iodoarylation) can occur, leading to the formation of functionalized heterocycles like iodo-substituted indenes or thiochromenes. The choice of solvent can be crucial in directing the reaction pathway. For example, solvents like hexafluoroisopropanol (HFIP) have been shown to facilitate this tandem 1,3-sulfur migration and iodocyclization process.

Table 3: Key Features of Halonium-Promoted 1,2-Sulfur Migration

| Starting Material | Promoter | Key Mechanistic Steps | Product Type | Reference |

| Propargylic Sulfide | N-Iodosuccinimide (NIS) | Alkyne activation, 1,2-Sulfur migration (via thiiranium intermediate), Intramolecular Cyclization | β-Iodoalkenyl Sulfides, Indenes |

Applications and Synthetic Utility of 2 Methyl 1 Phenylbut 3 Yn 2 Ol

Building Block in Complex Organic Synthesis

The utility of a chemical compound as a building block in complex organic synthesis is determined by its reactivity and the ability of chemists to control its transformations to create intricate molecular architectures. While propargyl alcohols, the class of compounds to which 2-Methyl-1-phenylbut-3-yn-2-ol belongs, are known for their versatility, specific applications for this particular molecule are not well-documented.

Precursor in Enantioselective Michael Reactions for Chiral Molecules

There is no direct scientific literature available to substantiate the use of this compound as a precursor in enantioselective Michael reactions. These reactions are fundamental in the stereocontrolled formation of carbon-carbon bonds, leading to the synthesis of chiral molecules. While the development of enantioselective methods is a significant area of chemical research, the specific role of this compound in this context has not been reported.

Scaffold for Polycyclic Structure Construction

Similarly, the application of this compound as a scaffold for the construction of polycyclic structures is not described in the available research. The synthesis of polycyclic systems is a challenging endeavor in organic chemistry, often requiring innovative strategies and versatile starting materials. There is no evidence to suggest that this compound has been employed for this purpose.

Intermediate for Terpenes and Terpenoids Synthesis

While there is no direct evidence for the use of this compound in the synthesis of terpenes and terpenoids, a structurally similar compound, 2-Methyl-3-butyn-2-ol (B105114), serves as a precursor to 2-methyl-3-buten-2-ol (B93329). mdpi.comresearchgate.net This latter compound is a known intermediate in the industrial synthesis of important terpenoids such as vitamins A and E. mdpi.comresearchgate.net This suggests a potential, though unconfirmed, utility for the broader class of substituted butynols in this area of natural product synthesis.

Contribution to Advanced Materials Research

The incorporation of specific molecular motifs into materials can impart unique and desirable properties. Propargyl alcohols can be precursors to polymers and other advanced materials due to the reactivity of the alkyne group. However, the contribution of this compound to this field is not documented.

Design of Novel Materials with Specific Properties

Catalytic Studies and Ligand Design

The unique structural features of this compound, namely the presence of a hydroxyl group and a terminal alkyne, make it a versatile substrate in various catalytic transformations. Its reactivity has been explored in the context of both metal-catalyzed processes and enzyme-mediated reactions, highlighting its utility in the synthesis of complex organic molecules and chiral building blocks.

Substrate in Various Metal-Catalyzed Processes (e.g., Pd, Cu, Ag, Au)

This compound and structurally similar propargyl alcohols serve as valuable starting materials in a range of transition metal-catalyzed reactions. The reactivity of the carbon-carbon triple bond, often in concert with the adjacent hydroxyl group, can be harnessed to construct diverse molecular architectures.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely employed for the transformation of alkynes. While specific studies on the hydrogenation of this compound are not extensively documented, research on the closely related compound, 2-methyl-3-butyn-2-ol, provides significant insights into potential palladium-catalyzed hydrogenations. For instance, the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol, a key intermediate in the synthesis of vitamins, is a well-studied industrial process often utilizing palladium-based catalysts, such as Lindlar catalysts or Pd/ZnO systems. researchgate.netrsc.orgmdpi.comresearchgate.net These catalysts are designed to prevent over-hydrogenation to the corresponding alkane. The performance of these catalytic systems is often evaluated based on their activity and selectivity towards the desired alkene.

Furthermore, palladium catalysis is effective in cycloisomerization reactions of functionalized propargyl alcohols. For example, the palladium-catalyzed heterocyclization of 2-(1-hydroxyprop-2-ynyl)phenols has been shown to produce 2-methylene-2,3-dihydrobenzofuran-3-ols in high yields. nih.gov This type of transformation suggests that this compound could be a suitable substrate for similar intramolecular cyclization reactions, leading to the formation of valuable heterocyclic compounds.

Table 1: Examples of Palladium-Catalyzed Reactions with Propargyl Alcohols (Data is illustrative of reactions with similar compounds)

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd/ZnO | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | High Selectivity | researchgate.netrsc.org |

| PdI2/KI | 2-(1-Hydroxyprop-2-ynyl)phenol | 2-Methylene-3-phenyl-2,3-dihydrobenzofuran-3-ol | 86 | nih.gov |

| Pd/γ-Al2O3 | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | up to 97% Selectivity | mdpi.com |

Copper, Silver, and Gold-Catalyzed Reactions:

The coinage metals—copper, silver, and gold—are known to be excellent catalysts for activating alkyne functionalities. Their carbophilic nature allows for a variety of transformations, including coupling reactions, cyclizations, and rearrangements.

Silver and gold catalysts are particularly effective in promoting the cyclization of functionalized alkynes. researchgate.netnih.govbeilstein-journals.org For instance, gold catalysts have been used in the cyclization of N-propargylbenzamides to form oxazoles. researchgate.net These types of reactions highlight the potential of this compound to participate in intramolecular additions of its hydroxyl group onto the activated alkyne, which could lead to the formation of substituted furans or other oxygen-containing heterocycles. The choice of metal catalyst and reaction conditions can significantly influence the outcome of these transformations, directing the reaction towards specific isomers or products.

Table 2: Representative Metal-Catalyzed Transformations of Alkynes (Illustrative of potential applications for this compound)

| Metal Catalyst | Reaction Type | Product Type | Reference |

| Gold | Cyclization | Oxazoles | researchgate.net |

| Silver/Gold | Multicomponent Reactions | Propargylamines, Dihydroquinolines | nih.govbeilstein-journals.org |

Role in Enzyme-Catalyzed Transformations (e.g., Lipase-Catalyzed Resolutions)

The chiral nature of this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group, makes it a candidate for enzymatic kinetic resolution. Lipases are a class of enzymes that are frequently used for the stereoselective acylation or hydrolysis of racemic alcohols, providing a green and efficient method for the preparation of enantiomerically enriched compounds. jocpr.comunimi.itnih.gov

The kinetic resolution of racemic secondary alcohols, including propargyl alcohols, using lipases is a well-established strategy. jocpr.commdpi.com This process relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of the lipase (B570770). One enantiomer is selectively acylated to form an ester, while the other remains largely as the unreacted alcohol. This allows for the separation of the two enantiomers.

For propargyl alcohols, dynamic kinetic resolution (DKR) has been successfully applied. mdpi.comacs.org DKR combines the lipase-catalyzed kinetic resolution with in-situ racemization of the slower-reacting enantiomer, which can theoretically lead to a 100% yield of a single enantiomer of the product. For example, a combination of a lipase and an oxovanadium catalyst has been used for the DKR of propargyl alcohols, affording optically active propargyl esters with high enantiomeric excess (up to 99% ee). acs.org

Table 3: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols (Illustrating the potential for resolving this compound)

| Lipase Source | Substrate Type | Acyl Donor | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | Aryltrimethylsilyl chiral alcohols | Vinyl acetate (B1210297) | >99% | nih.gov |

| Pseudomonas cepacia Lipase | Aryltrimethylsilyl chiral alcohols | Vinyl acetate | >99% | nih.gov |

| Various Lipases with Oxovanadium Catalyst (DKR) | Propargyl alcohols | Esters | up to 99% | acs.org |

| Burkholderia cepacia | Arylazetidione derivatives | - | >99% | unimi.it |

Given these precedents, it is highly probable that this compound can be effectively resolved using lipase-catalyzed transesterification, yielding both enantiomers of the alcohol and its corresponding ester in high optical purity. The choice of lipase, solvent, and acyl donor would be critical in optimizing the enantioselectivity and yield of the resolution.

Advanced Characterization and Structural Elucidation of 2 Methyl 1 Phenylbut 3 Yn 2 Ol

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 2-Methyl-1-phenylbut-3-yn-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The methylene protons (CH₂) adjacent to the phenyl group are expected to show a signal, likely a singlet or an AB quartet depending on their magnetic equivalence. The methyl group protons (CH₃) would give rise to a sharp singlet, and the acetylenic proton (C≡CH) is expected to produce a singlet at a characteristic downfield shift. The hydroxyl proton (-OH) signal can appear over a wide chemical shift range and may be broad.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The phenyl group would show multiple signals in the aromatic region (δ 125-140 ppm). The quaternary carbon attached to the hydroxyl and methyl groups, and the benzylic carbon would have characteristic chemical shifts. The two carbons of the alkyne functional group are expected to resonate in the typical range for sp-hybridized carbons (δ 70-90 ppm). The methyl carbon would appear at a higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | ~7.2-7.5 | - | Multiplet | 5H |

| Phenyl-C | - | ~125-140 | - | - |

| CH₂ | - | - | Singlet/AB quartet | 2H |

| C(quaternary)-OH | - | - | - | - |

| CH₃ | - | ~25-35 | Singlet | 3H |

| C≡CH | ~2.0-3.0 | ~70-90 | Singlet | 1H |

| C≡CH | - | ~70-90 | - | - |

| OH | Variable | - | Singlet (broad) | 1H |

Note: The above data is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (GC-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound would first be separated from any impurities by gas chromatography, followed by ionization and mass analysis. The resulting mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental composition. This is a crucial step in confirming the molecular formula of this compound.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, fragmentation could involve the loss of a methyl group (M-15) or a benzyl (B1604629) radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C≡C-H Stretch: A sharp, and typically weak to medium, absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

C≡C Stretch: A weak absorption band in the region of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C Stretch (aromatic): Absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range is expected for the carbon-oxygen single bond of the tertiary alcohol.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Terminal Alkyne (-C≡CH) | C-H Stretch | ~3300 | Sharp, Medium |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 | Weak |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |

| Tertiary Alcohol (C-O) | C-O Stretch | 1000-1260 | Strong |

Diffraction Methods for Solid-State Structure

While spectroscopic methods provide information about the connectivity and functional groups, diffraction methods, particularly single crystal X-ray diffraction, can determine the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

Should a suitable single crystal of this compound be obtained, SCXRD analysis would provide a definitive three-dimensional model of the molecule. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, SCXRD reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between phenyl rings), which define the supramolecular structure.

Elucidation of Absolute Stereochemistry and Conformations

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl, methyl, benzyl, and ethynyl (B1212043) groups. For an enantiomerically pure sample, SCXRD using anomalous dispersion can be used to determine the absolute stereochemistry (R or S configuration) of the molecule. The crystallographic data would also provide detailed information about the preferred conformation of the molecule in the solid state, including the relative orientations of the phenyl ring and the alkyne group.

Theoretical and Computational Studies on 2 Methyl 1 Phenylbut 3 Yn 2 Ol

Quantum Mechanical and Molecular Modeling Investigations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, energy, and other properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-Methyl-1-phenylbut-3-yn-2-ol. DFT calculations can be used to determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. youtube.com These properties are crucial for predicting a molecule's reactivity, as they indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, the regions of highest and lowest electrostatic potential on the molecule's surface can suggest where it will interact with other charged or polar species.

In a study of the related compound 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, computational chemistry was employed to analyze its crystal structure and intermolecular interactions. nih.gov Such studies provide valuable data that can be used to understand the molecule's solid-state behavior and how it packs in a crystal lattice.

Computational methods, including DFT, can be used to calculate important thermodynamic and kinetic parameters that govern chemical reactions. researchgate.netyoutube.compurdue.edu The Gibbs free energy of a system, which combines enthalpy and entropy, is a key indicator of the spontaneity of a reaction. libretexts.orgkhanacademy.org By calculating the change in Gibbs free energy (ΔG) between reactants and products, one can predict whether a reaction is thermodynamically favorable.

Furthermore, computational modeling allows for the determination of the energy profile of a reaction pathway, including the identification of transition states and the calculation of activation energy barriers (Gibbs free energy of activation, ΔG‡). researchgate.net This information is vital for understanding reaction kinetics—how fast a reaction will proceed. For a molecule like this compound, these calculations could be applied to study its synthesis, degradation, or participation in various chemical transformations.

Analysis of Intermolecular Interactions and Selectivity

Intermolecular interactions play a critical role in determining the physical properties and chemical behavior of molecules. Computational analysis can provide a detailed picture of these non-covalent forces.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.gov This method maps the electron distribution of a molecule in a crystal, highlighting regions involved in different types of contacts. For 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, Hirshfeld surface analysis was used to identify and characterize the various intermolecular interactions, including hydrogen bonds and other weaker contacts. nih.gov

The reactivity and selectivity of chemical reactions are often governed by a combination of steric and electronic effects. nih.govrsc.orgyoutube.com Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of a reactant to a particular site. youtube.com Electronic effects relate to how the distribution of electrons in a molecule influences its reactivity.

For this compound, the bulky phenyl and tertiary alcohol groups would exert significant steric influence on its reactions. Computational modeling can quantify these steric effects by calculating steric hindrance around different parts of the molecule. Electronic effects, such as the electron-donating or -withdrawing nature of the phenyl group and the hydroxyl group, can be analyzed using methods like Natural Bond Orbital (NBO) analysis. These analyses provide insights into charge distribution and orbital interactions, which are key to understanding reaction mechanisms and predicting regioselectivity and stereoselectivity. nih.gov

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is often the first step in predicting spectroscopic properties. uncw.edu For a flexible molecule like this compound, multiple low-energy conformations may exist. Computational methods can be used to find these stable conformers and to calculate their relative energies.

Once the relevant conformers are identified, their spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, can be calculated. uncw.edugithub.iomdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to help in the interpretation of complex spectra. For example, in the case of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, its ¹H and ¹³C NMR spectra were reported as part of its characterization. nih.gov Computational prediction of these spectra could further validate the experimental assignments.

Table of Intermolecular Interactions for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

| Interaction Type | Donor | Acceptor | Distance (Å) |

| O—H···O | O-H (hydroxy) | O (hydroxy) | 2.05 |

| C—H···O | C-H (benzene) | O (nitro) | 2.53 |

Data derived from the computational chemistry study of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. nih.gov

Derivatization and Complex Functionalization Strategies for 2 Methyl 1 Phenylbut 3 Yn 2 Ol

Synthesis of Ethers and Esters via Functional Group Transformations

The hydroxyl group of 2-Methyl-1-phenylbut-3-yn-2-ol is a prime site for functionalization, allowing for the synthesis of corresponding ethers and esters. These transformations are fundamental for altering the compound's physical properties or for installing protecting groups during multi-step synthesis.

Propargylic ethers can be synthesized from tertiary alcohols like this compound through nucleophilic substitution reactions. A mild and effective method involves the use of a copper(II) catalyst to activate the tertiary alcohol, facilitating its reaction with another alcohol. For instance, the reaction with o-nitrobenzyl alcohol in the presence of copper(II) bromide proceeds at room temperature, likely via an S(_N)1-type mechanism, to form the corresponding tertiary propargylic ether. chalmers.se This specific transformation is valuable in photolabile protection strategies, where the ether linkage can be cleaved by UV light to regenerate the alcohol. chalmers.se

The synthesis of esters from tertiary alcohols can be more challenging due to steric hindrance. However, enzyme-catalyzed reactions offer a highly efficient route. Lipases, such as Lipase (B570770) A from Candida antarctica (CalA), are known to catalyze the transesterification of tertiary alcohols, a reaction that is often difficult to achieve through traditional chemical means.

| Transformation | Reagents and Conditions | Product Type | Key Features |

| Etherification | o-Nitrobenzyl alcohol, CuBr(_2), Room Temperature | Propargylic Ether | Mild conditions; suitable for creating photolabile protecting groups. chalmers.se |

| Transesterification | Vinyl butyrate (B1204436), Immobilized Lipase A (Candida antarctica) | Propargylic Ester | Enzymatic method overcomes steric hindrance of the tertiary alcohol. |

Halogenation and Halonium-Promoted Cyclizations

The alkyne moiety in this compound is susceptible to electrophilic attack by halogens, leading to a variety of functionalized products. These reactions can result in simple additions across the triple bond or trigger more complex rearrangement and cyclization cascades. rsc.orgrsc.org

Direct halogenation of propargyl alcohols using reagents like N-bromosuccinimide (NBS) or molecular iodine (I(_2)) can yield α-haloenones through a Meyer-Schuster-type rearrangement. rsc.org The reaction is initiated by the formation of a bridged halonium ion intermediate, which then rearranges to the more stable α,β-unsaturated carbonyl compound. rsc.org

Furthermore, halonium ions can promote intramolecular cyclizations if a suitable nucleophile is present within the molecule. In structures analogous to this compound, such as 2-alkynylbenzyl alcohols, molecular iodine has been shown to mediate an efficient cyclization to produce substituted indenone derivatives. lookchem.com This process involves the activation of the alkyne by iodine, followed by an intramolecular attack and subsequent rearrangement, highlighting a powerful method for constructing fused ring systems. lookchem.com

| Reaction Type | Typical Reagent | Potential Product Class | Mechanism Highlight |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | α-Bromoenone | Formation of a bromonium ion followed by rearrangement. rsc.org |

| Halonium-Promoted Cyclization | Molecular Iodine (I(_2)) | Substituted Indenones | Iodonium (B1229267) ion formation activates the alkyne for intramolecular attack. lookchem.com |

Sulfur-Containing Derivatives: Thiolation and Thiophene Formation

The incorporation of sulfur into the molecular framework of this compound opens pathways to valuable sulfur-containing heterocycles, particularly thiophenes. Thiophene moieties are prevalent in pharmaceuticals and functional materials. derpharmachemica.comresearchgate.net

A direct and efficient method for synthesizing substituted thiophenes involves the reaction of alkynols with elemental sulfur (S(_8)). acs.org This metal- and base-free process proceeds through a dehydration and sulfur cyclization cascade at elevated temperatures (e.g., 150 °C in N-Methyl-2-pyrrolidone). This approach is highly versatile, tolerating a wide range of substituents on the alkynol starting material to produce various functionalized thiophenes in good yields. acs.org

Another strategy involves the iodocyclization of pre-functionalized sulfur-containing substrates. For example, 1-mercapto-3-yn-2-ols, which can be conceptually derived from propargyl alcohols, undergo smooth conversion into 3-iodothiophene (B1329286) derivatives when treated with molecular iodine and a mild base like sodium bicarbonate. organic-chemistry.org This reaction provides a regioselective route to halogenated thiophenes that can be used for further cross-coupling reactions. organic-chemistry.org

| Reaction | Sulfur Source | Key Reagents | Product | Significance |

| Dehydrative Cyclization | Elemental Sulfur (S(_8)) | I(_2) (cat.), H(_2)O, NMP, 150 °C | Substituted Thiophene | Metal- and base-free, direct conversion of alkynols. acs.org |

| Iodocyclization | Thiol Precursor | I(_2), NaHCO(_3), MeCN, rt | 3-Iodothiophene | Regioselective synthesis of functionalized thiophenes for further derivatization. organic-chemistry.org |

Incorporation into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional architectures. While specific studies incorporating this compound into such systems are not widely documented, its structural features make it a promising candidate for crystal engineering. ias.ac.in Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov

The key functional groups of this compound can participate in the following crucial intermolecular interactions:

Hydrogen Bonding: The tertiary hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming robust and directional interactions that are fundamental to building predictable supramolecular synthons. nih.gov

π-Interactions: The phenyl ring can engage in π-π stacking and C-H···π interactions, which are critical for organizing molecules in the solid state.

By leveraging these interactions, this compound could be used as a tecton (building block) to construct co-crystals, coordination polymers, or other complex assemblies with tailored properties. ias.ac.innih.gov

Multi-Step Synthesis of Bio-relevant or Material-oriented Compounds

The true synthetic utility of this compound is demonstrated when it serves as a starting material in multi-step pathways toward valuable target molecules. Vicinal amino alcohols, for instance, are important motifs in many natural products and pharmaceuticals, and synthetic routes to these compounds often involve multiple, carefully planned steps. researchgate.net

A significant application of a direct derivative of this compound is in the synthesis of vitamins. The selective hydrogenation of the alkyne in this compound would yield 2-methyl-1-phenylbut-3-en-1-ol. The structurally related compound, 2-methyl-3-buten-2-ol (B93329), is a known and important intermediate in the industrial synthesis of Vitamin A and Vitamin E. mdpi.com The synthesis typically begins with the partial reduction of 2-methyl-3-butyn-2-ol (B105114), often using a Lindlar-type catalyst, to prevent over-reduction to the saturated alcohol. mdpi.comgoogle.com This transformation underscores the potential of this compound as a precursor in a short, efficient sequence to access building blocks for complex, biologically active molecules. Such multi-step syntheses are increasingly being developed for continuous manufacturing processes in the pharmaceutical industry. bohrium.com

| Initial Substrate | Transformation Step | Key Intermediate | Final Bio-relevant Product Class |

| 2-Methyl-3-butyn-2-ol | Selective Hydrogenation (e.g., Lindlar Catalyst) | 2-Methyl-3-buten-2-ol | Vitamins (e.g., Vitamin A, Vitamin E) mdpi.com |

Emerging Research Directions and Future Perspectives for 2 Methyl 1 Phenylbut 3 Yn 2 Ol

Development of Novel Catalytic Systems for Enhanced Selectivity

The future development of applications for 2-methyl-4-phenylbut-3-yn-2-ol (B159067) hinges on the ability to perform chemical transformations with high selectivity. A primary area of interest is the selective hydrogenation of the alkyne functional group. While research on this specific molecule is nascent, extensive studies on the analogous compound, 2-methyl-3-butyn-2-ol (B105114), provide a clear roadmap for developing novel catalytic systems. The goal is to achieve partial hydrogenation to the corresponding alkene, (Z)-2-methyl-4-phenylbut-3-en-2-ol, without over-reduction to the alkane.

Future research will likely focus on adapting and optimizing catalyst systems that have proven effective for similar alkynols. These include:

Bimetallic Nanoparticles: Systems such as Palladium-Zinc (Pd-Zn) and Palladium-Copper (Pd-Cu) have demonstrated high selectivity in alkyne hydrogenation. rsc.org The addition of a second metal can modify the electronic properties of the primary catalyst (e.g., Palladium), altering the adsorption strength of the reactant and intermediate molecules, which in turn prevents over-hydrogenation.

Supported Metal Catalysts: The choice of support material (e.g., ZnO, γ-Al2O3, TiO2) is crucial. Supports can influence the dispersion, particle size, and electronic state of the metal nanoparticles, thereby impacting both activity and selectivity. rsc.org For instance, Pd/ZnO catalysts have shown superior performance compared to traditional Lindlar catalysts for the selective hydrogenation of 2-methyl-3-butyn-2-ol. rsc.org

Copper-Based Catalysts: Nanosized copper is being investigated as a cost-effective and efficient alternative to noble metal catalysts. The selectivity of copper nanoparticle catalysts can be finely tuned by controlling reaction parameters like temperature.

The table below summarizes findings from the well-studied 2-methyl-3-butyn-2-ol, which can serve as a predictive model for developing catalysts for 2-methyl-4-phenylbut-3-yn-2-ol.

| Catalyst System | Support | Key Finding for 2-methyl-3-butyn-2-ol | Potential for 2-Methyl-4-phenylbut-3-yn-2-ol |

|---|---|---|---|

| Palladium-Zinc (Pd-Zn) | TiO₂ | Bimetallic nanoparticles show higher selectivity than monometallic Pd catalysts. | Offers a promising route to high-selectivity partial hydrogenation. |

| Palladium (Pd) | ZnO | Demonstrates higher selectivity and activity than commercial Lindlar catalysts. rsc.org | A leading candidate for developing a highly selective process. |

| Copper (Cu) | SiO₂ | Selectivity is highly temperature-dependent, approaching 100% at optimized temperatures. | A cost-effective and tunable system for selective transformations. |

Expanding the Scope of Asymmetric Synthesis and Kinetic Resolution

Chiral propargyl alcohols are highly valuable building blocks in the synthesis of complex, biologically active molecules. Currently, 2-methyl-4-phenylbut-3-yn-2-ol is primarily available as a racemic mixture. A significant future research direction is the development of efficient methods for its asymmetric synthesis or the kinetic resolution of the existing racemate.

While specific methods for this molecule are not yet widely reported, several established strategies could be adapted:

Asymmetric Alkynylation: This would involve the enantioselective addition of a phenylacetylide nucleophile to acetone (B3395972). This reaction could be mediated by a chiral catalyst, such as a metal complex with a chiral ligand (e.g., chiral amino alcohols or BINOL derivatives), to produce one enantiomer preferentially.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective at discriminating between enantiomers. A promising approach involves the transesterification of the racemic alcohol with an acyl donor. The enzyme would selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and unreacted alcohol can then be easily separated.

Chiral Chromatography: For analytical and small-scale preparative purposes, separation of the enantiomers can be achieved using chromatography with a chiral stationary phase.

The successful development of these methods would significantly increase the value of 2-methyl-4-phenylbut-3-yn-2-ol as a precursor for the stereoselective synthesis of pharmaceuticals and other fine chemicals. dokumen.pub

Exploration of New Reaction Pathways and Cascade Transformations

The unique structure of 2-methyl-4-phenylbut-3-yn-2-ol, containing a terminal alkyne, a phenyl group, and a tertiary alcohol, makes it a versatile substrate for exploring novel reaction pathways. Current research has established its utility in Sonogashira coupling reactions to produce various aryl-substituted alkynols. nih.govnih.govresearchgate.net However, its potential extends far beyond this.

Future research will likely explore:

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions, such as [2+2], [3+2] (click chemistry), and [4+2] (Diels-Alder) reactions, to construct complex carbocyclic and heterocyclic ring systems. researchgate.net

Cascade Transformations: This compound is an ideal candidate for designing cascade or domino reactions, where multiple bonds are formed in a single operation. A reported example involves a consecutive Sonogashira coupling followed by a deacetonative phosphonation, where 2-methyl-4-phenylbut-3-yn-2-ol is formed in situ and then reacted further to yield alkynylphosphonates. rsc.org This strategy saves time and reduces waste. polimi.it

Biocatalysis: Multi-enzyme cascade reactions, which combine the activity of several enzymes in one pot, could be developed. polimi.it For instance, an ene-reductase could potentially reduce the alkyne to an alkene, followed by an alcohol dehydrogenase to act on the hydroxyl group, enabling highly stereoselective transformations. polimi.it

Palladium/Norbornene Cooperative Catalysis: The compound is a known substrate in this type of catalysis, which is used to construct complex polycyclic structures, highlighting its potential in advanced organic synthesis.

Advanced Computational Design and Predictive Chemistry

As research into the reactivity of 2-methyl-4-phenylbut-3-yn-2-ol intensifies, advanced computational chemistry will become an indispensable tool for guiding experimental work. Although specific computational studies on this molecule are not yet prevalent, the application of these methods represents a significant future opportunity.

Key areas where computational design can accelerate research include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions involving 2-methyl-4-phenylbut-3-yn-2-ol. nih.gov This would provide detailed insights into reaction mechanisms, identify transition states, and explain observed selectivity in catalytic processes like hydrogenation or Sonogashira coupling.

Catalyst Design: Computational screening can predict the efficacy of various catalyst systems. By modeling the interaction between the alkyne and different metal surfaces or complexes, researchers can rationally design catalysts with enhanced activity and selectivity, reducing the need for extensive empirical screening.

Property Prediction: Quantum chemical calculations can predict key molecular properties, such as electronic structure, bond energies, and spectral characteristics. This information is valuable for understanding the molecule's reactivity and for designing new derivatives with tailored electronic or optical properties for materials science applications.

Predicting Reaction Outcomes: By simulating reaction conditions, computational models can help predict the likely products of new reaction pathways, guiding synthetic chemists toward the most promising avenues for exploration.

Integration into Supramolecular Chemistry and Nanomaterials

The rigid, linear structure conferred by the phenyl-alkyne unit, combined with the hydrogen-bonding capability of the tertiary alcohol, makes 2-methyl-4-phenylbut-3-yn-2-ol an attractive building block (tecton) for supramolecular chemistry and nanomaterials.

Future research in this area could focus on:

Self-Assembling Systems: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially directing the self-assembly of molecules into well-defined supramolecular architectures such as chains, sheets, or porous networks. The phenyl group can participate in π-π stacking interactions, further stabilizing these assemblies.

Functionalization of Nanomaterials: The terminal alkyne is a perfect anchor point for attaching the molecule to the surface of nanomaterials. For example, it can be coupled to azide-functionalized nanoparticles via copper-catalyzed "click" chemistry. This could be used to modify the surface properties of materials, imparting hydrophobicity or creating a scaffold for further functionalization.

Molecular Wires and Rods: The conjugated phenyl-alkyne system forms a rigid molecular rod. By synthesizing derivatives with different functional groups at either end, these molecules could be integrated into molecular electronic components or used as rigid spacers in complex macromolecular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.